molecular formula C9H9ClO2 B3012326 4-Chloro-3-ethylbenzoic acid CAS No. 42044-90-6

4-Chloro-3-ethylbenzoic acid

Cat. No. B3012326
CAS RN: 42044-90-6
M. Wt: 184.62
InChI Key: FLBWHXRCPBTVTL-UHFFFAOYSA-N
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Description

4-Chloro-3-ethylbenzoic acid is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. Its structure consists of a benzene ring with a chlorine atom and an ethyl group attached to adjacent carbon atoms and a carboxylic acid group. While the provided papers do not directly discuss 4-Chloro-3-ethylbenzoic acid, they do provide insights into the synthesis, structure, and reactivity of similar chlorinated benzoic acids, which can be extrapolated to understand the properties of 4-Chloro-3-ethylbenzoic acid.

Synthesis Analysis

The synthesis of chlorinated benzoic acids can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 3,5-dichloro-6-ethyl-2,4-dihydroxybenzoic acid is achieved from ethyl 2-pentenoate and ethyl acetoacetate in a five-step process with an overall yield of 41% . Similarly, the synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid involves nitration, esterification, reduction, diazotization, and hydrolysis, yielding a 70% overall yield . These methods suggest that the synthesis of 4-Chloro-3-ethylbenzoic acid would likely involve halogenation and functional group transformations.

Molecular Structure Analysis

The molecular structure of chlorinated benzoic acids is characterized by the presence of halogen atoms on the benzene ring, which can influence the electronic properties of the molecule. For example, the crystal structure of a co-crystal involving 2-chloro-4-nitrobenzoic acid shows hydrogen bonding between the carboxylic acid group and a pyridine molecule . The presence of chlorine in 4-Chloro-3-ethylbenzoic acid would similarly affect its molecular geometry and intermolecular interactions.

Chemical Reactions Analysis

Chlorinated benzoic acids can participate in various chemical reactions, often serving as intermediates for further chemical synthesis. The chlorination of 4-aminobenzoic acid, for example, leads to a variety of chlorinated products, depending on the reaction conditions . The reactivity of the chlorine atom in 4-Chloro-3-ethylbenzoic acid would allow for its use in further chemical transformations, such as the formation of amides, esters, or other derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated benzoic acids are influenced by the presence of halogen atoms and substituents on the benzene ring. For instance, the melting point of a co-crystal involving 2-chloro-4-nitrobenzoic acid is higher than that of the pure components, indicating increased thermal stability . The presence of chlorine in 4-Chloro-3-ethylbenzoic acid would likely affect its melting point, solubility, and stability. Additionally, the electronic effects of the chlorine atom could impact the acid dissociation constant (pKa) of the carboxylic acid group.

Scientific Research Applications

  • Synthesis and Characterization of Complexes : 4-Chloro-3-ethylbenzoic acid has been used in the synthesis of lanthanide complexes. These complexes exhibit characteristic luminescence and thermal decomposition properties. For example, a study by Huo et al. (2016) discusses the synthesis of lanthanide 4-ethylbenzoic acid complexes, which are characterized by various analytical methods and demonstrate notable luminescent properties (Huo et al., 2016).

  • Building Block for Heterocyclic Synthesis : Another application is as a multireactive building block in heterocyclic oriented synthesis (HOS). This approach allows for the preparation of various nitrogenous heterocycles, which are important in current drug discovery. Křupková et al. (2013) describe the use of a related compound, 4-Chloro-2-fluoro-5-nitrobenzoic acid, in the synthesis of substituted nitrogenous heterocycles (Křupková et al., 2013).

  • Photodecomposition Studies : The compound is also studied in the context of photodecomposition. For instance, research by Crosby and Leitis (1969) investigates the ultraviolet irradiation of chlorobenzoic acids, including 4-chloro isomers, leading to various chemical transformations (Crosby & Leitis, 1969).

  • Chemical Synthesis and Reactivity : Studies on the synthesis and reactivity of similar chlorobenzoic acid derivatives also highlight the significance of 4-Chloro-3-ethylbenzoic acid in chemical research. For example, Kavitha et al. (2020) synthesized 4-chloro-3-sulfamoylbenzoic acid and investigated its structural, spectroscopic, reactivity, and anti-bacterial properties (Kavitha et al., 2020).

  • Environmental Applications : Its applications also extend to environmental studies, such as investigating the relationship between chlorine consumption and chlorination by-products in water treatment processes, as discussed by Chang et al. (2006) (Chang et al., 2006).

Mechanism of Action

The mechanism of action of 4-Chloro-3-ethylbenzoic acid is not specified in the sources I found. As a carboxylic acid, it can donate a proton in acid-base reactions .

properties

IUPAC Name

4-chloro-3-ethylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLBWHXRCPBTVTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-ethylbenzoic acid

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